molecular formula C21H23BrN4O4 B10939562 4-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

4-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B10939562
M. Wt: 475.3 g/mol
InChI Key: CGRJHJMUVWPYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. The process includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring is introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride.

    Attachment of the bromophenoxy group: This step involves the nucleophilic substitution of a bromophenol derivative with a suitable leaving group.

    Final coupling: The final step involves coupling the intermediate with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLENE)AMINO]-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-({5-[(2-BROMOPHENOXY)METHYL]-2-FUROYL}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H23BrN4O4

Molecular Weight

475.3 g/mol

IUPAC Name

4-[[5-[(2-bromophenoxy)methyl]furan-2-carbonyl]amino]-1-ethyl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C21H23BrN4O4/c1-3-11-23-21(28)19-16(12-26(4-2)25-19)24-20(27)18-10-9-14(30-18)13-29-17-8-6-5-7-15(17)22/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,28)(H,24,27)

InChI Key

CGRJHJMUVWPYFM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NN(C=C1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.